2,3-O-Isopropylidene-L-gulonolactone
Overview
Description
Synthesis Analysis
The synthesis of 2,3-O-Isopropylidene-L-gulonolactone involves the polyaddition of L-gulonolactone-derived diols with diisocyanates, followed by deprotection of isopropylidene groups. This method yields new polyurethanes with lactone groups in the pendants and main chains, which exhibit faster hydrolysis compared to those derived from methyl β-D-glucofuranosidurono-6,3-lactone (Yamanaka & Hashimoto, 2002).
Molecular Structure Analysis
The molecular structure of 2,3-O-Isopropylidene-L-gulonolactone is characterized by the presence of isopropylidene groups that protect the lactone moiety. The structural elucidation of such compounds can be achieved through methods like X-ray crystallography, as demonstrated in the analysis of related compounds (Takagi & Jeffrey, 1978).
Chemical Reactions and Properties
2,3-O-Isopropylidene-L-gulonolactone undergoes various chemical reactions due to its functional groups. It can be involved in cycloaddition strategies for synthesizing tetracyclic skeletons, where its cis-isopropylidene acetal controls the initial intramolecular cycloaddition (Woo et al., 1999). Additionally, it reacts with diazoacetates to produce 2-deoxy derivatives in a stereoselective manner (López-Herrera et al., 1990).
Physical Properties Analysis
The physical properties of 2,3-O-Isopropylidene-L-gulonolactone, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar lactone derivatives. These properties are crucial for understanding the compound's behavior in different solvents and temperatures, which is essential for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the isopropylidene groups and the lactone moiety. Studies on L-gulonolactone oxidase from chicken kidney, which acts on hexonic acid lactones similar to 2,3-O-Isopropylidene-L-gulonolactone, provide insights into the enzymatic reactions and potential biochemical roles of such compounds (Kiuchi et al., 1982).
Scientific Research Applications
Polyurethane Synthesis : Yamanaka and Hashimoto (2002) synthesized new polyurethanes with lactone groups in the pendants and main chains using 2,3-O-isopropylidene-L-gulono-1,4-lactone. These polyurethanes exhibited quicker hydrolysis than those derived from methyl β-D-glucofuranosidurono-6,3-lactone, suggesting potential applications in materials science (Yamanaka & Hashimoto, 2002).
Synthesis of Oxygenated Nor-Steroid and Triterpenoid Skeletons : Woo et al. (1999) described a diene transmissive cycloaddition strategy for synthesizing tetracyclic skeletons using L-gulonolactone, leading to the creation of highly oxygenated nor-steroid and triterpenoid skeletons as chiral nonracemic compounds (Woo et al., 1999).
Peptide Synthesis Building Blocks : Weir and Taylor (1999) developed L-2,3-trans-3,4-cis-N-Fluorenylmethoxycarbonyl-3,4-dihydroxy-3,4-O-isopropylidineproline from D-gulonolactone, providing useful building blocks for incorporating dihydroxyproline into peptides (Weir & Taylor, 1999).
Synthesis of L-erythrose : Lerner (1969) demonstrated a new synthesis route for 2,3-O-isopropylidene-L-erythrofuranose and L-erythrose starting from D-gulono-1,4-lactone, highlighting the versatility of this compound in synthesizing important sugar derivatives (Lerner, 1969).
C-Nucleoside Synthesis : Buchanan, Moorhouse, and Wightman (1981) prepared 3-(2,3:4,5-Di-O-isopropylidene-D-gulo-pentahydroxypentyl)pyrazole from D-gulonolactone, contributing to the synthesis of novel C-nucleosides (Buchanan, Moorhouse, & Wightman, 1981).
Future Directions
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSBRIPVSPUGBC-VZFHVOOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-O-Isopropylidene-L-gulonolactone |
Citations
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